molecular formula C15H19N3O4S B2848000 N-cyclopropyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941894-17-3

N-cyclopropyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2848000
CAS No.: 941894-17-3
M. Wt: 337.39
InChI Key: UZWPCKKJOYIAQK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and an oxamide group, which can participate in various chemical reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may function as an antagonist or inhibitor, binding to its target and preventing its normal function .

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s difficult to definitively state which biochemical pathways it affects. Compounds with similar structures have been found to impact a variety of pathways, including those involved in inflammation and cell signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s target and mode of action, it’s difficult to predict how these factors might impact its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a suitable base.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using cyclopropyl bromide and a base.

    Oxamide Formation: The final step involves the formation of the oxamide group by reacting the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the quinoline core or the oxamide group.

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide: Similar structure with a cyclopentyl group instead of a cyclopropyl group.

    N-cyclopropyl-N’-(1-methylsulfonyl-2H-quinolin-7-yl)oxamide: Lacks the 3,4-dihydro moiety in the quinoline core.

Uniqueness

N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)18-8-2-3-10-4-5-12(9-13(10)18)17-15(20)14(19)16-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWPCKKJOYIAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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